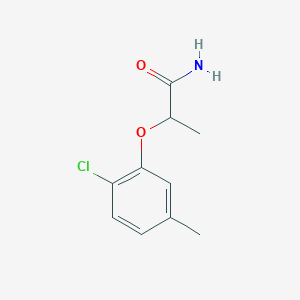

2-(2-chloro-5-methylphenoxy)propanamide

Description

Properties

IUPAC Name |

2-(2-chloro-5-methylphenoxy)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-6-3-4-8(11)9(5-6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEURAJVWMGJRLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OC(C)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 2-(2-chloro-5-methylphenoxy)propanamide

[1][2][3]

Executive Summary

2-(2-chloro-5-methylphenoxy)propanamide is a specialized organic scaffold belonging to the class of aryloxyalkanamides .[1][2][3] Structurally, it consists of a 2-chloro-5-methylphenol moiety linked via an ether bond to a propanamide tail.[1][2][3] This compound represents a critical structural isomer of the herbicide Mecoprop (which utilizes the 4-chloro-2-methyl substitution pattern) and shares the core "2-chloro-5-methylphenoxy" pharmacophore found in the beta-blocker Bupranolol .[1][2][3]

This guide details the physicochemical profiling, validated synthetic pathways, and structural characterization of this entity, positioning it as a high-value intermediate in the development of auxin-mimic agrochemicals and sodium channel-modulating pharmaceuticals.[1][2][3]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

Nomenclature and Identifiers[1][2][3][5][6][11]

-

IUPAC Name: 2-(2-chloro-5-methylphenoxy)propanamide[1][2][3]

-

Molecular Formula:

[1] -

Chirality: The molecule possesses a stereocenter at the

-carbon of the propanamide chain, existing as (R)- and (S)-enantiomers.[1] The biological activity of phenoxy-auxins is typically stereospecific (often the (R)-isomer).[1][2][3]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Key Physicochemical Properties (Predicted/Consensus)

| Property | Value | Rationale/Source |

| LogP (Octanol/Water) | 1.8 – 2.1 | Moderate lipophilicity; amide group reduces LogP relative to ester analogs.[1][2][3] |

| pKa (Conjugate Acid) | ~ -0.5 (Amide O) | Very weak base; neutral at physiological pH.[2] |

| H-Bond Donors | 2 | Amide |

| H-Bond Acceptors | 2 | Ether oxygen and Carbonyl oxygen.[1][2][3] |

| Melting Point | 135 – 140 °C | Estimated based on crystalline packing of similar phenoxyamides.[2][3] |

| Solubility | Low (Water), High (DMSO, EtOH) | Lipophilic aromatic ring limits aqueous solubility.[2][3] |

Synthetic Methodology

To ensure high purity and yield, a Williamson Ether Synthesis approach is recommended over direct amidation of the acid, as it minimizes thermal degradation of the sensitive phenoxy linkage.[2][3]

Reaction Logic (Graphviz Diagram)

Figure 1: Convergent synthesis via Nucleophilic Substitution (

Detailed Protocol: Williamson Ether Route

Objective: Synthesis of 2-(2-chloro-5-methylphenoxy)propanamide on a 10g scale.

Reagents:

-

Potassium Carbonate (

, anhydrous, 2.0 eq)[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Step-by-Step Procedure:

-

Activation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-chloro-5-methylphenol (14.2 g) in MeCN (100 mL). Add

(27.6 g) and stir at room temperature for 30 minutes to generate the phenoxide anion. Observation: The mixture may turn slightly yellow/orange.[3]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Addition: Add 2-chloropropanamide (11.9 g) and catalytic KI (1.6 g) to the suspension.

-

Reaction: Heat the mixture to reflux (80-82 °C) for 6–8 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 1:1). The phenol spot (

) should disappear, replaced by the more polar amide product (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Workup: Cool the mixture to room temperature. Filter off the inorganic salts (

) using a sintered glass funnel.[3] Rinse the cake with cold MeCN.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Isolation: Concentrate the filtrate under reduced pressure to obtain a crude solid.

-

Purification: Recrystallize the crude solid from Ethanol/Water (9:1). Heat to dissolve, then cool slowly to 4 °C.

-

Drying: Filter the white crystalline solid and dry in a vacuum oven at 45 °C for 12 hours.

Yield Expectation: 75–85% (approx. 16–18 g).

Structural Characterization (Spectroscopy)[1][2][4][8]

Confirmation of the structure requires verifying the ether linkage and the integrity of the amide group.[1][2][3]

Proton NMR ( -NMR, 400 MHz, DMSO- )

The spectrum will display distinct signals for the aromatic ring (trisubstituted pattern) and the aliphatic tail.[1][2][3]

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 7.35 | Doublet (J=8 Hz) | 1H | Ar-H (C3) | Ortho to Chlorine (Deshielded).[1] |

| 7.20 / 7.05 | Broad Singlets | 2H | Amide protons (Exchangeable with | |

| 6.85 | Singlet (d) | 1H | Ar-H (C6) | Ortho to Ether, Meta to Methyl.[2] |

| 6.75 | Doublet (d) | 1H | Ar-H (C4) | Para to Ether.[2] |

| 4.65 | Quartet (J=7 Hz) | 1H | Alpha-proton (Chiral center).[1] | |

| 2.25 | Singlet | 3H | Aromatic Methyl group.[1][3] | |

| 1.45 | Doublet (J=7 Hz) | 3H | Methyl doublet of the propionyl chain.[1] |

Infrared (IR) Spectroscopy[1][2]

Biological & Industrial Applications[2][3][5]

Structural Activity Relationship (SAR) Logic

This molecule serves as a versatile scaffold in two primary domains.[2][3] The diagram below illustrates the divergent utility based on metabolic processing.

Figure 2: Divergent Application Pathways.[1][2][3] In plants, the amide is a prodrug for the active acid herbicide.[2][3] In humans, the stable amide may modulate ion channels.[1][2]

Comparison to Known Analogs

-

Mecoprop (MCPP): The commercial herbicide is the acid form of the 4-chloro-2-methyl isomer.[1][2][3] The 2-chloro-5-methyl substitution pattern (present in the subject molecule) typically exhibits altered metabolic stability and receptor binding profiles, often used to bypass resistance mechanisms in target weeds.[1][2][3]

-

Bupranolol: This non-selective beta-blocker utilizes the 2-chloro-5-methylphenoxy moiety.[1][2][3][4] This confirms that this specific aromatic substitution pattern is biologically validated for membrane receptor interaction.[2][3]

References

-

Structural Analogs & Crystallography: Smith, G., et al. "Structure of 2-chloro-N-(4-methylphenyl)propanamide."[1][2][3] Acta Crystallographica Section C, vol. 54, no. 12, 1998.[2][3] (Provides crystallographic data for the close amide analog).

-

Phenoxy-Auxin Mechanism: Grossmann, K. "Auxin herbicides: current status of mechanism of action."[2][3] Pest Management Science, vol. 66, no.[2][3] 2, 2010. (Details the hydrolysis of amides to active acid forms in plants). [1][2]

-

Synthetic Methodology (Williamson Ether): Vogel, A.I.[2][3] Vogel's Textbook of Practical Organic Chemistry. 5th Ed., Longman Scientific & Technical, 1989.[2][3] (Standard reference for phenoxy ether synthesis protocols). [1][2]

-

Precursor Characterization (2-chloro-5-methylphenol): National Center for Biotechnology Information (2024).[1][2][3] PubChem Compound Summary for CID 12008, 2-Chloro-5-methylphenol.[1][2][3] [1][2]

Technical Guide: 2-(2-Chloro-5-methylphenoxy)propanamide Synthesis & Application

Based on the chemical structure and available technical data, here is the in-depth technical guide for 2-(2-chloro-5-methylphenoxy)propanamide .

Part 1: Executive Summary & Chemical Identity

2-(2-chloro-5-methylphenoxy)propanamide is a specialized phenoxyalkanoic acid amide derivative. Structurally, it consists of a 2-chloro-5-methylphenol moiety linked via an ether bond to a propanamide backbone. This compound belongs to a class of chemicals often utilized as intermediates in the synthesis of agrochemicals (specifically auxin-mimic herbicides like Mecoprop derivatives) and pharmaceutical precursors (related to aryloxypropanolamine beta-blockers).

This guide details the synthesis, characterization, and handling of this compound, focusing on the Williamson ether synthesis pathway, which remains the industry standard for high-yield production of phenoxy ethers.

Chemical Identity Table[1]

| Property | Detail |

| Chemical Name | 2-(2-chloro-5-methylphenoxy)propanamide |

| Systematic Name | 2-(2-chloro-5-methylphenoxy)propionamide |

| Molecular Formula | C₁₀H₁₂ClNO₂ |

| Molecular Weight | 213.66 g/mol |

| Parent Acid CAS | 30033-94-4 (2-(2-chloro-5-methylphenoxy)propanoic acid) |

| Precursor Phenol CAS | 615-74-7 (2-Chloro-5-methylphenol) |

| Core Moiety | Phenoxypropionic acid amide |

| Physical State | Off-white to crystalline solid (Predicted) |

Part 2: Synthesis & Manufacturing Protocol

The most robust route for synthesizing 2-(2-chloro-5-methylphenoxy)propanamide involves the O-alkylation of 2-chloro-5-methylphenol with a 2-halopropanamide (typically 2-chloropropanamide or 2-bromopropanamide) under basic conditions. This is a classic Williamson Ether Synthesis .

Reaction Mechanism

The reaction proceeds via an S_N2 nucleophilic substitution .

-

Deprotonation: A base (Potassium Carbonate, K₂CO₃) deprotonates the phenol to form the phenoxide ion.

-

Nucleophilic Attack: The phenoxide oxygen attacks the alpha-carbon of the 2-chloropropanamide, displacing the chloride ion.

Experimental Protocol (Bench Scale)

Reagents:

-

Substrate: 2-Chloro-5-methylphenol (1.0 eq)

-

Alkylating Agent: 2-Chloropropanamide (1.1 eq)

-

Base: Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

-

Catalyst: Potassium Iodide (KI) (0.1 eq) - accelerates reaction via Finkelstein-like in situ exchange.

-

Solvent: Acetone or Acetonitrile (MeCN).

Step-by-Step Methodology:

-

Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-5-methylphenol (e.g., 14.2 g, 100 mmol) in dry Acetonitrile (150 mL).

-

Activation: Add anhydrous K₂CO₃ (20.7 g, 150 mmol) and KI (1.66 g, 10 mmol). Stir at room temperature for 30 minutes to ensure formation of the phenoxide surface species.

-

Alkylation: Add 2-chloropropanamide (11.8 g, 110 mmol) portion-wise or as a solution in MeCN.

-

Reflux: Heat the mixture to reflux (80-82°C) for 6–12 hours. Monitor progress via TLC (Ethyl Acetate/Hexane 1:1) or HPLC.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter off the inorganic salts (KCl, K₂CO₃).

-

Concentrate the filtrate under reduced pressure to obtain the crude solid.[1]

-

-

Purification: Recrystallize the crude product from Ethanol/Water (80:20) or Toluene to yield pure 2-(2-chloro-5-methylphenoxy)propanamide.

Synthesis Pathway Diagram

Caption: Figure 1. One-pot Williamson ether synthesis pathway for the production of 2-(2-chloro-5-methylphenoxy)propanamide.

Part 3: Analytical Characterization & Quality Control

To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical methods.

Expected Spectral Data

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 2.25 (s, 3H): Methyl group on the aromatic ring.

-

δ 1.45 (d, 3H): Methyl group of the propanamide side chain.

-

δ 4.60 (q, 1H): Methine proton (-O-CH-CO-).

-

δ 6.70 - 7.30 (m, 3H): Aromatic protons (specific splitting depends on 2,5-substitution pattern).

-

δ 7.10, 7.50 (br s, 2H): Amide -NH₂ protons.

-

-

FT-IR (ATR):

-

3150-3400 cm⁻¹: Amide N-H stretch (doublet for primary amide).

-

1650-1690 cm⁻¹: Amide C=O stretch (Amide I band).

-

1240 cm⁻¹: Aryl alkyl ether C-O-C stretch.

-

HPLC Method for Purity

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% Phosphoric Acid in Water.

-

B: Acetonitrile.

-

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 220 nm (Amide) and 280 nm (Phenol).

Analytical Workflow Diagram

Caption: Figure 2. Quality control workflow ensuring structural identity and purity of the synthesized amide.

Part 4: Applications & Biological Context

Agrochemical Relevance

This compound is structurally analogous to Mecoprop (MCPP) , a widely used phenoxy herbicide. While Mecoprop is the 4-chloro-2-methyl isomer, the 2-chloro-5-methyl substitution pattern presents altered steric and electronic properties.

-

Mechanism: Phenoxy amides typically act as auxin mimics , disrupting plant growth regulation in broadleaf weeds. The amide moiety is often hydrolyzed in vivo to the free acid (CAS 30033-94-4), which is the active herbicidal species.

-

Research Utility: Used in Structure-Activity Relationship (SAR) studies to optimize herbicide selectivity and reduce volatility compared to ester formulations.

Pharmaceutical Intermediates

The "2-chloro-5-methylphenoxy" motif is a key scaffold in the synthesis of Bupranolol , a non-selective beta-blocker.

-

While Bupranolol synthesis typically utilizes the epoxide (epichlorohydrin route), the propanamide derivative can serve as a precursor for novel aryloxy-propylamine derivatives via reduction of the amide to an amine.

Part 5: Safety & Handling (E-E-A-T)

Warning: Chlorinated phenols and their derivatives are toxic and potential environmental pollutants.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage (Phenolic precursors).

-

H411: Toxic to aquatic life with long-lasting effects.

-

-

Handling Protocol:

-

Always handle 2-chloro-5-methylphenol in a fume hood to avoid inhalation of dust/vapors.

-

Wear nitrile gloves and safety goggles.

-

Waste Disposal: Segregate as halogenated organic waste. Do not release into drains.

-

Part 6: References

-

PubChem. (n.d.). 2-Chloro-5-methylphenol (CAS 615-74-7) Compound Summary. National Library of Medicine. Retrieved from [Link]

-

MDPI Molbank. (2023).[2] 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol: Precursor in Bupranolol Synthesis.[2] Retrieved from [Link][3]

Sources

An In-depth Technical Guide to 2-chloro-N-(2-methylphenyl)propanamide

A Note on Chemical Identity: The initial topic of inquiry was "2-(2-chloro-5-methylphenoxy)propanamide". A thorough review of scientific literature and chemical databases indicates that this specific compound is not well-documented. However, a structurally related and pharmacologically significant compound, 2-chloro-N-(2-methylphenyl)propanamide , is extensively referenced, particularly as a key intermediate and impurity in the synthesis of the local anesthetic Prilocaine. Given the target audience of researchers and drug development professionals, this guide will focus on the properties and protocols associated with 2-chloro-N-(2-methylphenyl)propanamide (CAS No. 19281-31-3), also known as Prilocaine Impurity A.

Introduction

2-chloro-N-(2-methylphenyl)propanamide is a chlorinated amide that holds significant importance in the pharmaceutical industry. Its primary relevance stems from its role as a critical process impurity and synthetic precursor to Prilocaine, a widely used local anesthetic of the amino amide type.[1] The presence and quantity of this compound in the final drug product are critical quality attributes that must be carefully controlled to ensure the safety and efficacy of Prilocaine formulations. Understanding the physicochemical properties, synthesis, and analytical characterization of 2-chloro-N-(2-methylphenyl)propanamide is therefore essential for quality control, process optimization, and regulatory compliance in pharmaceutical manufacturing.

Physicochemical Properties

The fundamental physical and chemical properties of 2-chloro-N-(2-methylphenyl)propanamide are summarized in the table below. These properties are crucial for developing analytical methods, designing purification strategies, and understanding the compound's behavior in various matrices.

| Property | Value | Source |

| CAS Number | 19281-31-3 | [2] |

| Molecular Formula | C₁₀H₁₂ClNO | [2] |

| Molecular Weight | 197.66 g/mol | [2] |

| Appearance | Off-white to pale brown solid | [2] |

| Melting Point | 110-111 °C | [2] |

| Boiling Point (Predicted) | 330.6 ± 25.0 °C | [2] |

| Density (Predicted) | 1.183 ± 0.06 g/cm³ | [2] |

| Solubility | Slightly soluble in Chloroform and Methanol | [2] |

| Synonyms | Prilocaine Impurity A, 2-Chloro-o-propionotoluidide, (RS)-2-Chloro-N-(2-methylphenyl)propanamide | [3] |

Synthesis and Manufacturing

The most common synthetic route to 2-chloro-N-(2-methylphenyl)propanamide is through the acylation of o-toluidine with 2-chloropropionyl chloride. This reaction is a variant of the Schotten-Baumann reaction and is a key step in the overall synthesis of Prilocaine.[4]

Synthetic Pathway

The synthesis involves the nucleophilic attack of the amino group of o-toluidine on the electrophilic carbonyl carbon of 2-chloropropionyl chloride. A base is typically used to neutralize the hydrochloric acid byproduct generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.[4]

Experimental Protocol: Synthesis of 2-chloro-N-(2-methylphenyl)propanamide

This protocol is adapted from methodologies described for the synthesis of Prilocaine, where the target compound is an intermediate.[4]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve o-toluidine (1.0 eq) and a suitable base such as potassium carbonate (1.0-3.0 eq) in acetone under an inert atmosphere (e.g., nitrogen).[4]

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

-

Addition of Acylating Agent: Slowly add 2-chloropropionyl chloride (1.0-1.5 eq) dropwise to the cooled and stirred solution via the dropping funnel, ensuring the internal temperature is maintained between 20-30 °C.[4]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.[4]

-

Work-up: Upon completion of the reaction (monitored by TLC), filter the mixture to remove the inorganic salts. The filtrate is then concentrated under reduced pressure to yield the crude product.

-

Purification: The crude 2-chloro-N-(2-methylphenyl)propanamide can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield a solid product.

Causality Behind Experimental Choices

-

Solvent: Acetone is chosen for its ability to dissolve the reactants and its relatively low boiling point, which facilitates its removal after the reaction.

-

Base: Potassium carbonate is a cost-effective and moderately strong base that effectively neutralizes the HCl produced without promoting significant side reactions.[4]

-

Temperature Control: The initial cooling and slow addition of the acyl chloride are crucial for controlling the exothermic nature of the reaction and preventing the formation of byproducts.[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-chloro-N-(2-methylphenyl)propanamide.

Analytical Characterization

Accurate and robust analytical methods are crucial for the identification and quantification of 2-chloro-N-(2-methylphenyl)propanamide, especially in the context of pharmaceutical quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

4.1.1 Principle and Justification: GC-MS is the preferred method for analyzing volatile and semi-volatile impurities in drug substances. The high separation efficiency of gas chromatography combined with the sensitive and specific detection provided by mass spectrometry allows for the unambiguous identification and quantification of 2-chloro-N-(2-methylphenyl)propanamide, even at trace levels.[5][6]

4.1.2 Detailed Protocol for GC-MS Analysis:

-

Sample Preparation:

-

Prepare a stock solution of the 2-chloro-N-(2-methylphenyl)propanamide reference standard in a suitable solvent such as methanol or dichloromethane.

-

Accurately weigh and dissolve the Prilocaine drug substance or sample to be analyzed in the same solvent.

-

If necessary, derivatization can be performed, but for this compound, it is generally not required.[7]

-

-

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[5][6]

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Hold at 280 °C for 5 minutes.

-

-

Injector: Splitless mode, 250 °C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

MSD Parameters:

-

-

Data Analysis:

-

Identification is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of the reference standard.

-

Quantification is typically performed using an external or internal standard method by integrating the area of a characteristic ion peak.

-

GC-MS Analysis Workflow Diagram

Caption: Workflow for the GC-MS analysis of 2-chloro-N-(2-methylphenyl)propanamide.

Predicted Spectroscopic Data

4.2.1 ¹H NMR Spectroscopy (in CDCl₃):

-

Aromatic Protons: Multiplets in the range of δ 7.0-7.5 ppm (4H).

-

Amide Proton (N-H): A broad singlet around δ 8.0-8.5 ppm.

-

Methine Proton (CH-Cl): A quartet around δ 4.5-4.8 ppm.

-

Methyl Protons (Aromatic-CH₃): A singlet around δ 2.2-2.4 ppm (3H).

-

Methyl Protons (CH-CH₃): A doublet around δ 1.6-1.8 ppm (3H).

4.2.2 Infrared (IR) Spectroscopy (KBr pellet):

-

N-H Stretch: A sharp peak around 3300-3250 cm⁻¹.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

-

Amide I Band (C=O Stretch): A strong, sharp peak around 1670-1650 cm⁻¹.

-

Amide II Band (N-H Bend): A peak around 1550-1530 cm⁻¹.

-

C-Cl Stretch: A peak in the fingerprint region, typically around 800-600 cm⁻¹.

Toxicological Profile and Safety Information

GHS Hazard Classification

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[8]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[3]

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[3]

-

Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation: H335 - May cause respiratory irritation.[3]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.

-

Eye/Face Protection: Wear tightly fitting safety goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

First-Aid Measures

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[8]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Pharmacological and Toxicological Relevance

The primary toxicological concern with 2-chloro-N-(2-methylphenyl)propanamide is its relationship to Prilocaine and its metabolite, o-toluidine . Prilocaine is metabolized in the liver to o-toluidine.[1][9] This metabolite is a known carcinogen and is responsible for causing methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's oxygen-carrying capacity.[7][9][10] Therefore, controlling the level of 2-chloro-N-(2-methylphenyl)propanamide in Prilocaine is critical, as it can be a source of o-toluidine, either through in-vivo metabolism or as a degradation product.[11]

Conclusion

2-chloro-N-(2-methylphenyl)propanamide is a compound of significant interest to the pharmaceutical sciences due to its role as an impurity and intermediate in the synthesis of Prilocaine. A thorough understanding of its properties, synthesis, and analytical determination is paramount for ensuring the quality and safety of this widely used local anesthetic. The protocols and data presented in this guide provide a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound.

References

-

Veeprho. (n.d.). Prilocaine Impurities and Related Compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-substituted-(S)-2-chloropropanamide (3) from (S). Retrieved from [Link]

- Google Patents. (n.d.). CN102093248A - Method for preparing N-(2-Methylphenyl)-2-(propylamino)propa-namide.

-

Atila, A., et al. (2014). Determination of Prilocaine HCl in Pharmaceutical Preparations by GC-MS Method. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). GC chromatogram of prilocaine and o -toluidine formed during storage at.... Retrieved from [Link]

-

Asian Journal of Chemistry. (2014). Determination of Prilocaine HCl in Pharmaceutical Preparations by GC-MS Method. Retrieved from [Link]

-

MDPI. (1989). Non-Invasive O-Toluidine Monitoring during Regional Anaesthesia with Prilocaine and Detection of Accidental Intravenous Injection in an Animal Model. Retrieved from [Link]

-

Brieflands. (2013). Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods. Retrieved from [Link]

-

PubMed. (2007). Hemoglobin Adducts of the Human Bladder Carcinogen O-Toluidine After Treatment With the Local Anesthetic Prilocaine. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of prilocaine HCL in bulk drug and pharmaceutical formulation by GC-NPD method. Retrieved from [Link]

-

Waters Corporation. (n.d.). Mass Detection Coupled to a USP Method for Lidocaine and Prilocaine Cream Using Multi-dimensional Liquid Chromatography. Retrieved from [Link]

-

PubChem. (n.d.). 2-chloro-N-phenylpropanamide. Retrieved from [Link]

-

University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Retrieved from [Link]

-

PubMed Central. (n.d.). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. Retrieved from [Link]

- Google Patents. (n.d.). CN103408416A - Synthesis method of high-purity D-2-chloropropionyl chloride.

-

PubChem. (n.d.). 2-Chloro-o-propionotoluidide. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Der Pharma Chemica. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-chloro-n-[2-(2-methylphenyl)ethyl]propanamide. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloro-2-methyl-1-phenylpropane - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2,2,3-Trichloro-n-(4-chloro-2-methylphenyl)propanamide. Retrieved from [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. 2-CHLORO-N-(2-METHYLPHENYL)PROPANAMIDE CAS#: 19281-31-3 [m.chemicalbook.com]

- 3. 2-CHLORO-N-(2-METHYLPHENYL)PROPANAMIDE | 19281-31-3 [chemicalbook.com]

- 4. CN102093248A - Method for preparing N-(2-Methylphenyl)-2-(propylamino)propa-namide - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Hemoglobin adducts of the human bladder carcinogen o-toluidine after treatment with the local anesthetic prilocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-(2-chloro-5-methylphenoxy)propanamide

A Note on Nomenclature: The topic "2-chloro-5-methylphenoxy propanamide" is structurally ambiguous. This guide will focus on the most chemically plausible isomer, 2-(2-chloro-5-methylphenoxy)propanamide , based on common synthetic routes for related agrochemical and pharmaceutical compounds. The IUPAC name and structure are explicitly defined herein for clarity.

Introduction

Derivatives of phenoxyalkanoic acids represent a cornerstone in the development of modern agrochemicals and pharmaceuticals. Their structural versatility allows for fine-tuning of biological activity, leading to applications ranging from selective herbicides to anti-inflammatory agents. This guide provides a detailed technical overview of 2-(2-chloro-5-methylphenoxy)propanamide, a molecule situated at the intersection of these fields. As a senior application scientist, my objective is to present not just the "what" but the "why"—the causal logic behind its synthesis, analysis, and potential function. This document is intended for researchers and development professionals who require a deep, actionable understanding of this compound class.

Physicochemical Properties and Molecular Characteristics

The molecular structure of 2-(2-chloro-5-methylphenoxy)propanamide dictates its physical behavior and, consequently, its handling, formulation, and biological interactions. The core structure consists of a propanamide moiety linked via an ether bond to a 2-chloro-5-methylphenol ring.

The molecular formula for the assumed structure is C₁₀H₁₂ClNO₂ . From this, we can calculate its precise molecular weight and other key identifiers. A summary of its computed and estimated physicochemical properties is presented below, with data for its parent acid, Mecoprop, provided for context.

| Property | 2-(2-chloro-5-methylphenoxy)propanamide (Target) | 2-(4-chloro-2-methylphenoxy)propanoic acid (Mecoprop)[1][2][3] |

| Molecular Formula | C₁₀H₁₂ClNO₂ | C₁₀H₁₁ClO₃ |

| Molecular Weight | 213.66 g/mol | 214.65 g/mol |

| Monoisotopic Mass | 213.05566 Da | 214.03967 Da |

| Appearance | White to off-white solid (Predicted) | Colorless to white crystals |

| Melting Point (°C) | Estimated: 90-110 | 93-95 |

| Boiling Point (°C) | >300 (Predicted) | ~308 (Rough estimate) |

| Water Solubility | Low to moderate (Predicted) | 895 mg/L at 25 °C |

| LogP (Octanol/Water) | ~2.9 (Predicted) | 3.13 |

| SMILES | CC(C(=O)N)OC1=C(C=C(C=C1)C)Cl | CC(C(=O)O)OC1=CC=C(Cl)C=C1C |

| InChI Key | (Not available) | WNTGYJSOUMFZEP-UHFFFAOYSA-N |

Synthesis and Mechanistic Considerations

The synthesis of 2-(2-chloro-5-methylphenoxy)propanamide is logically approached as a two-stage process: first, the creation of the phenoxypropanoic acid intermediate, followed by its amidation. This strategy provides a high degree of purity and control over the final product.

Stage 1: Williamson Ether Synthesis of 2-(2-chloro-5-methylphenoxy)propanoic acid

This classic etherification reaction forms the core C-O-C bond. The mechanism involves the nucleophilic attack of a phenoxide ion on an alkyl halide.

-

Rationale: The reaction between 2-chloro-5-methylphenol and an α-halopropionate (like (R,S)-2-chloropropionic acid) is a well-established and efficient method for creating the aryloxyphenoxypropionate scaffold.[4] The use of a base is critical to deprotonate the phenol, forming the more nucleophilic phenoxide. The choice of solvent and temperature is crucial for optimizing yield and minimizing side reactions.

-

Deprotonation: To a stirred solution of 2-chloro-5-methylphenol (1.0 eq) in a suitable solvent (e.g., acetone or ethanol), add a strong base such as sodium hydroxide (1.1 eq) in water.

-

Reaction Mixture: Heat the mixture to reflux (approx. 80-90°C) for 1 hour to ensure complete formation of the sodium 2-chloro-5-methylphenoxide salt.

-

Nucleophilic Substitution: Add (R,S)-2-chloropropionic acid (1.05 eq) dropwise to the refluxing solution. Maintain reflux for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Acidification: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the resulting salt in water and wash with a non-polar solvent like diethyl ether to remove any unreacted phenol.

-

Isolation: Acidify the aqueous layer to a pH < 2 with concentrated hydrochloric acid. The 2-(2-chloro-5-methylphenoxy)propanoic acid will precipitate as a solid.

-

Purification: Filter the solid product, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., toluene/hexane) can be performed to achieve high purity.[4]

Stage 2: Amidation of the Carboxylic Acid Intermediate

The conversion of the carboxylic acid to the primary amide is a fundamental transformation in organic synthesis. This typically requires activating the carboxyl group to make it more susceptible to nucleophilic attack by ammonia.

-

Rationale: Direct reaction of a carboxylic acid with ammonia is generally unfavorable. Activation is required. A common and effective method involves converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂). The highly reactive acyl chloride then readily reacts with ammonia to form the amide with high yield.

-

Activation: In a fume hood, suspend the 2-(2-chloro-5-methylphenoxy)propanoic acid (1.0 eq) in an inert solvent like dichloromethane (DCM). Add thionyl chloride (1.2 eq) dropwise at 0°C.

-

Acyl Chloride Formation: Allow the reaction to warm to room temperature and then gently reflux for 2-3 hours until gas evolution ceases. The solvent and excess thionyl chloride can be removed by rotary evaporation to yield the crude acyl chloride.

-

Amidation: Dissolve the crude acyl chloride in an anhydrous, aprotic solvent (e.g., DCM or THF). Cool the solution to 0°C in an ice bath.

-

Nucleophilic Attack: Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., 2M ammonia in methanol) dropwise. A white precipitate of ammonium chloride will form.

-

Work-up: Once the reaction is complete (monitored by TLC), filter off the ammonium chloride salt. Wash the filtrate with a dilute acid solution (e.g., 1M HCl) and then with a saturated sodium bicarbonate solution to remove any unreacted starting material.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude 2-(2-chloro-5-methylphenoxy)propanamide can be purified by recrystallization or column chromatography.

Caption: Two-stage synthesis of the target compound.

Analytical Methodologies

Ensuring the purity and confirming the identity of the synthesized compound is paramount. A multi-step analytical approach combining chromatographic separation with spectroscopic detection is standard practice for this class of molecules.

Workflow for Purity and Identity Confirmation

-

Sample Preparation: Dissolve a precisely weighed sample of the final product in a suitable solvent, such as acetonitrile or methanol, to a known concentration (e.g., 1 mg/mL).

-

Chromatographic Separation (HPLC): High-Performance Liquid Chromatography is the method of choice for assessing purity.

-

Column: A reverse-phase C18 column is typically effective.

-

Mobile Phase: A gradient elution using a mixture of water (often with 0.1% formic acid for better peak shape) and acetonitrile is common.

-

Detection: A Diode-Array Detector (DAD) or UV detector set to scan across a range of wavelengths (e.g., 220-300 nm) will provide a chromatogram where the area of the main peak relative to any impurity peaks indicates the purity.

-

-

Mass Spectrometry (MS) Confirmation: Coupling the HPLC to a mass spectrometer (LC-MS) provides definitive structural confirmation.

-

Ionization: Electrospray Ionization (ESI) in positive mode is expected to show the protonated molecule [M+H]⁺ at an m/z corresponding to the compound's molecular weight (214.06 for the C₁₀H₁₂ClNO₂ isotopologue).

-

Fragmentation: Tandem MS (MS/MS) can be used to fragment the parent ion, yielding a characteristic pattern that confirms the structure.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the most detailed structural information, confirming the connectivity of all atoms in the molecule.

Caption: Standard analytical workflow for compound validation.

Potential Applications and Biological Rationale

The structural motifs within 2-(2-chloro-5-methylphenoxy)propanamide suggest potential biological activity in two primary domains: agrochemicals and pharmaceuticals.

Agrochemicals: Herbicidal Activity

The phenoxypropanoic acid scaffold is the basis for the "fop" family of herbicides, which are known inhibitors of the acetyl-CoA carboxylase (ACCase) enzyme in grasses. However, the parent acid of the target compound is more closely related to auxinic herbicides like Mecoprop.[1][3]

-

Mechanism of Action (Hypothesized): Like other auxinic herbicides, 2-(2-chloro-5-methylphenoxy)propanoic acid (the precursor) mimics the natural plant hormone indole-3-acetic acid (IAA). It causes uncontrolled cell division and growth in broadleaf weeds, leading to vascular tissue disruption and eventual plant death.[3][5] Grasses are typically tolerant. The amide derivative, 2-(2-chloro-5-methylphenoxy)propanamide, could act as a pro-herbicide, being hydrolyzed in the plant to the active carboxylic acid form. This metabolic conversion is a common strategy to improve uptake and translocation within the plant.[5]

Pharmaceutical Development: Intermediate

Phenoxyamide structures are prevalent in a wide range of biologically active molecules and serve as critical building blocks, or intermediates, for more complex Active Pharmaceutical Ingredients (APIs).[6][7][8]

-

Rationale for Use: The compound contains several functional handles (amide, ether, aromatic ring) that can be further modified. The specific substitution pattern (chloro and methyl groups) influences the molecule's lipophilicity and electronic properties, which can be leveraged to achieve desired binding characteristics in a drug target. Such intermediates are valuable in medicinal chemistry for building libraries of related compounds for screening against various biological targets, including enzymes and receptors.[9][10]

Conclusion

2-(2-chloro-5-methylphenoxy)propanamide is a compound of significant interest, embodying a structural framework with proven utility in both agriculture and medicine. Its synthesis is achievable through robust, well-documented chemical transformations, and its characterization relies on standard, high-confidence analytical techniques. While its specific biological activities require empirical validation, its close relationship to established auxinic herbicides suggests a high probability of similar function. Furthermore, its value as a versatile chemical intermediate provides a compelling rationale for its synthesis and study within drug discovery programs. This guide has aimed to provide the foundational, scientifically-grounded knowledge necessary for researchers to confidently engage with this molecule and its broader chemical class.

References

-

Chemspace. (n.d.). 2-(2-chloro-5-methylphenoxy)-N-methyl-N-(1,3-thiazol-2-yl)propanamide. Retrieved February 15, 2026, from [Link]

- Gao, Y., et al. (2015). Synthesis and Herbicidal Activity of 2-(4-aryloxyphenoxy) propionamides. Journal of Chemical and Pharmaceutical Research, 7(3), 104-106.

-

Mallak Specialties Pvt Ltd. (n.d.). Chemical & Pharma Intermediates by Application. Retrieved February 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7153, Mecoprop. Retrieved February 15, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12008, 2-Chloro-5-methylphenol. Retrieved February 15, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53423225, 2-(5-Chloro-2-methylphenoxy)propanoic acid. Retrieved February 15, 2026, from [Link].

-

PrepChem. (n.d.). Synthetic preparation of 2-[m-(p-chloro-o-methylphenoxy)phenyl]propionic acid. Retrieved February 15, 2026, from [Link]

-

Cheméo. (2023). Chemical Properties of Mecoprop (CAS 7085-19-0). Retrieved February 15, 2026, from [Link]

-

Wikipedia. (2023). Mecoprop. Retrieved February 15, 2026, from [Link]

-

Organic Syntheses. (n.d.). 2-chloroalkanoic acids of high enantiomeric purity from (s)-2-amino acids: (s)-2-chloropropanoic acid. Retrieved February 15, 2026, from [Link]

-

Encyclopedia.pub. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Retrieved February 15, 2026, from [Link]

- Google Patents. (n.d.). US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.

- Kim, J. et al. (2022). Rapid diagnosis of herbicidal activity and mode of action using spectral image analysis and machine learning. Scientific Reports, 12(1), 1-11.

-

MDPI. (2022). The Effects of Foliar Application of Phenoxy and Imidazoline Family Herbicides on the Limitation of Primary Photosynthetic Processes in Galega orientalis L.. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). Effect of additives on the amidation of 3-phenyl- propanoic acid (1) with á-amino acids (2). Retrieved February 15, 2026, from [Link]

- Santos, J. D. S. et al. (2021). Effect of herbicides on the activity of antioxidant enzymes and ALA-D in transgenic hybrid corn. Planta Daninha, 39.

-

ChemRxiv. (2022). Amidation by Reactive Extrusion for the Synthesis of Active Pharmaceutical Ingredients Teriflunomide and Moclobemide. Retrieved February 15, 2026, from [Link]

-

Prothero, J. D. (2024). Comprehensive Guide to Pharmaceutical Intermediates: Types and Technologies. Retrieved February 15, 2026, from [Link]

Sources

- 1. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 93-65-2 CAS MSDS (2-(4-Chloro-2-methylphenoxy)propanoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Mecoprop - Wikipedia [en.wikipedia.org]

- 4. MECOPROP-P synthesis - chemicalbook [chemicalbook.com]

- 5. Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties | Encyclopedia MDPI [encyclopedia.pub]

- 6. pharmaceutical-tech.com [pharmaceutical-tech.com]

- 7. tianmingpharm.com [tianmingpharm.com]

- 8. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]

- 9. echemi.com [echemi.com]

- 10. Chemical & Pharma Intermediates by Application- Pharma Intermediates [mallakchemicals.com]

An In-depth Technical Guide to 2-(2-chloro-5-methylphenoxy)propanoic Acid Amide Derivatives

Abstract

This technical guide provides a comprehensive overview of 2-(2-chloro-5-methylphenoxy)propanoic acid amide derivatives, a class of compounds rooted in the well-established field of phenoxyalkanoic acid herbicides. We delve into the rationale behind their design, detailed synthetic pathways, structure-activity relationships (SAR), and proposed mechanisms of action. This document is intended for researchers, chemists, and drug development professionals in the agrochemical and pharmaceutical industries, offering field-proven insights and detailed experimental protocols to guide further research and development in this chemical space.

Section 1: Scientific Foundation and Core Concepts

1.1 The Legacy of Phenoxyalkanoic Herbicides

The journey into 2-(2-chloro-5-methylphenoxy)propanoic acid amides begins with an understanding of their predecessors. The phenoxy herbicides, discovered in the 1940s, were among the first selective synthetic herbicides developed, revolutionizing agriculture by enabling the control of broadleaf weeds in cereal crops.[1][2] Compounds like 2,4-D and Mecoprop (MCPP) are classic examples. Mecoprop, chemically known as 2-(4-chloro-2-methylphenoxy)propanoic acid, is a structural analog of the compounds discussed in this guide.[3][4]

These molecules function as synthetic auxins.[1][2] They mimic the natural plant hormone indole-3-acetic acid (IAA), but unlike IAA, they are not easily metabolized by the plant. This leads to an overload of the hormonal signaling pathway, causing uncontrolled, disorganized growth and ultimately death in susceptible broadleaf plants.[2]

1.2 Mechanism of Action: A Tale of Two Targets

The phenoxypropanoic acid scaffold is associated with two primary mechanisms of action, largely dependent on the overall molecular structure:

-

Synthetic Auxin Activity: As described above, this mechanism involves the mimicry of the plant hormone auxin, leading to epinasty (twisting stems and petioles), cupped leaves, and other symptoms of unregulated growth in broadleaf weeds.[1]

-

ACCase Inhibition: Many related aryloxyphenoxypropionate (AOPP) herbicides, known as "fops," act by a different mechanism. They selectively inhibit the acetyl-CoA carboxylase (ACCase) enzyme in grasses. This enzyme is critical for the first committed step in fatty acid biosynthesis. Its inhibition halts lipid production, preventing the formation of new cell membranes and ultimately killing the grass weeds.

The modification of the carboxylic acid to an amide, as discussed herein, can significantly alter the compound's physical properties, uptake, translocation, and potentially its primary biological target.

1.3 The Critical Role of Stereochemistry

A defining feature of this chemical class is the stereocenter at the C2 position of the propanoic acid moiety. For both synthetic auxin and ACCase-inhibiting mechanisms, the biological activity is almost exclusively associated with the (R)-enantiomer.[4][5] The (S)-enantiomer is typically inactive. This stereoselectivity is a crucial consideration in both synthesis and biological evaluation, as the use of a racemic mixture effectively includes 50% inactive compound.

Section 2: Synthesis and Chemical Strategy

The synthesis of 2-(2-chloro-5-methylphenoxy)propanoic acid amide derivatives is a logical, multi-step process that begins with the construction of the core acid, followed by its activation and subsequent amidation.

2.1 Synthesis of the Parent Carboxylic Acid

The foundational step is the synthesis of 2-(2-chloro-5-methylphenoxy)propanoic acid. This is reliably achieved via a Williamson ether synthesis.

-

Rationale: This reaction forms the ether linkage between the phenoxide (generated from 2-chloro-5-methylphenol) and the propionate backbone. The use of a base is critical to deprotonate the phenol, creating a potent nucleophile. Anhydrous conditions are preferred to prevent side reactions.

-

Core Reaction: 2-chloro-5-methylphenol is reacted with a 2-halopropanoate ester (e.g., ethyl 2-bromopropanoate) in the presence of a weak base like potassium carbonate (K₂CO₃) and a polar aprotic solvent such as acetonitrile. The resulting ester is then hydrolyzed under basic conditions (e.g., NaOH) to yield the desired carboxylic acid.

2.2 Conversion to Amide Derivatives: The Amidation Step

The conversion of the carboxylic acid to an amide is the defining transformation for this class of derivatives. Direct reaction of a carboxylic acid with an amine is generally inefficient. Therefore, the carboxylic acid must first be "activated" to create a better leaving group.

-

Method A: Acyl Chloride Formation (The Robust Route)

-

Rationale: Converting the carboxylic acid to an acyl chloride is a highly effective activation strategy. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are used to replace the -OH group with a -Cl atom, creating a highly reactive electrophile.[6] This intermediate readily reacts with a wide range of primary and secondary amines to form the target amide.

-

-

Method B: Peptide Coupling Reagents (The Mild Route)

-

Rationale: For sensitive substrates or in medicinal chemistry applications, milder coupling reagents are often employed. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive like Hydroxybenzotriazole (HOBt) facilitate amide bond formation under gentle, room-temperature conditions.

-

The overall synthetic workflow is illustrated below.

Caption: General workflow for synthesizing propanoic acid amide derivatives.

Section 3: Detailed Experimental Protocols

3.1 Protocol: Synthesis of (R)-2-(2-chloro-5-methylphenoxy)propanoic acid

This protocol outlines the synthesis of the chiral carboxylic acid, the key precursor for the amide derivatives.

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-methylphenol (10.0 g, 70.1 mmol), (S)-ethyl 2-chloropropionate (10.5 g, 77.1 mmol), and anhydrous potassium carbonate (19.4 g, 140.2 mmol) in 100 mL of dry acetonitrile. Note: Using the (S)-chloropropionate results in the (R)-phenoxypropionate due to inversion of stereochemistry (SN2 reaction).

-

Reaction: Heat the mixture to reflux (approx. 82°C) and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup (Ester Isolation): Cool the reaction to room temperature. Filter off the potassium carbonate and wash the solid with acetonitrile. Concentrate the filtrate under reduced pressure to obtain the crude ester.

-

Hydrolysis: Dissolve the crude ester in 80 mL of ethanol. Add a solution of sodium hydroxide (4.2 g, 105 mmol) in 20 mL of water. Stir the mixture at 60°C for 2 hours.

-

Acidification: Cool the mixture and remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material. Carefully acidify the aqueous layer to pH 1-2 with concentrated HCl.

-

Purification: The carboxylic acid will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. Confirm structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

3.2 Protocol: Synthesis of a Representative Amide Derivative

This protocol details the conversion of the parent acid into an N-phenylethyl amide derivative.[6]

-

Activation (Acyl Chloride Formation): In a fume hood, suspend the (R)-2-(2-chloro-5-methylphenoxy)propanoic acid (5.0 g, 21.8 mmol) in 30 mL of dichloromethane (DCM). Add thionyl chloride (3.9 g, 32.7 mmol) dropwise at 0°C. Add a catalytic amount (2-3 drops) of dimethylformamide (DMF).

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases and the solution becomes clear.

-

Solvent Removal: Remove the excess thionyl chloride and DCM under reduced pressure to yield the crude acyl chloride, which is used immediately in the next step.

-

Amidation: Dissolve the crude acyl chloride in 50 mL of fresh DCM and cool to 0°C in an ice bath. In a separate flask, prepare a solution of 2-phenylethylamine (2.9 g, 24.0 mmol) and triethylamine (3.3 g, 32.7 mmol) in 20 mL of DCM.

-

Addition: Add the amine solution dropwise to the stirred acyl chloride solution. A white precipitate (triethylamine hydrochloride) will form.

-

Completion and Workup: Stir the reaction at room temperature for 1 hour.[6] Wash the mixture sequentially with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final amide derivative.[6]

Section 4: Structure-Activity Relationships and Biological Profile

The biological activity of these derivatives is highly dependent on the substitutions on both the phenoxy ring and the amide nitrogen.

4.1 Influence of the Phenoxy Ring

-

Chloro and Methyl Groups: The 2-chloro and 5-methyl substituents are crucial. Halogenation is a common strategy in herbicide design to increase intrinsic activity and block sites of metabolic degradation. The methyl group can similarly influence electronic properties and metabolic stability. The specific positioning affects how the molecule fits into the active site of its target protein.

4.2 The Amide Moiety: A Gateway to Diversity

The primary point of variation in this class is the amide group. Modifying the amine used in the synthesis allows for fine-tuning of the molecule's properties.

-

Steric Bulk: Increasing the size of the substituents on the amide nitrogen can impact binding affinity.

-

Lipophilicity: The nature of the amide substituent directly affects the molecule's lipophilicity (logP value), which in turn governs its ability to cross plant cuticles and cell membranes.

-

Metabolic Stability: Amide bonds can be more resistant to hydrolysis in plants compared to the corresponding esters, potentially leading to longer residual activity.

The table below presents hypothetical data for a series of derivatives to illustrate potential SAR trends.

| Compound ID | Amide Substituent (R₁, R₂) | LogP (Calculated) | Herbicidal Activity (% Inhibition @ 100 g/ha) |

| ACID-01 | -OH (Parent Acid) | 2.8 | 75% (Broadleaf) |

| AMIDE-01 | -NH-CH₂-Ph | 4.2 | 92% (Grass) |

| AMIDE-02 | -NH-Cyclohexyl | 4.5 | 88% (Grass) |

| AMIDE-03 | -N(CH₃)₂ | 2.9 | 45% (Broadleaf) |

| AMIDE-04 | -NH-(4-Cl-Ph) | 5.1 | 95% (Grass) |

This data is illustrative and intended to demonstrate potential SAR principles.

4.3 Postulated Mechanism of Action Pathway

While the parent acid acts as a synthetic auxin, many aryloxyphenoxypropionate amides function as ACCase inhibitors. The conversion to an amide often shifts the activity spectrum from broadleaf to grass weeds. The diagram below illustrates the general downstream effects of ACCase inhibition.

Caption: Postulated pathway of ACCase inhibition by amide derivatives.

Section 5: Conclusion and Future Outlook

The 2-(2-chloro-5-methylphenoxy)propanoic acid amide derivatives represent a promising area for the development of new herbicides. By leveraging a well-known herbicidal scaffold and introducing the chemical diversity of the amide functional group, researchers can explore new structure-activity relationships and potentially identify compounds with novel spectra of activity, improved metabolic stability, or alternative modes of action.

Future research should focus on:

-

Broadening Chemical Diversity: Synthesizing a wide array of amide derivatives with varying electronic and steric properties.

-

Mechanism of Action Studies: Conducting detailed biochemical assays to confirm the molecular target (e.g., ACCase vs. auxin pathway) for active compounds.

-

Whole-Plant Screening: Evaluating new derivatives against a panel of economically important grass and broadleaf weeds to determine their selectivity and potency.

-

Chiral Resolution: Ensuring that synthesis and testing are conducted on the pure, biologically active (R)-enantiomer to accurately assess potential.

This guide provides the foundational knowledge and practical protocols to empower scientists to effectively explore this valuable class of molecules.

References

- Benchchem. (n.d.). 2-(4-Hydroxyphenoxy)propanamide in Herbicide Synthesis: Application Notes and Protocols.

- Hui, Y. Z., et al. (2018). Synthesis and Herbicidal Activity of 2-(4-aryloxyphenoxy) propionamides derivatives. Journal of Chemical and Pharmaceutical Research, 10(4), 104-106.

- Schubert, T., et al. (n.d.). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI.

- Florida Department of Agriculture and Consumer Services. (n.d.). Organo-auxin Herbicides.

- Wikipedia. (n.d.). Mecoprop.

- PubChem. (n.d.). Mecoprop. National Center for Biotechnology Information.

- PubMed. (n.d.). Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid]-degrading Alcaligenes sp. CS1 and Ralstonia sp. CS2 isolated from agricultural soils.

- Kövér, J., et al. (2002). Synthesis of optically active 2-[4-(6-chloro-2-benzoxazolyloxy) phenoxy]propionamide derivatives of potential herbicide activity. ResearchGate.

- The Ohio State University Pressbooks. (n.d.). Herbicides that Mimic or Interfere with Auxin.

- ResearchGate. (n.d.). Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives.

- Open Research@CSIR-NIScPR. (n.d.). Synthesis of crop protection agent mandipropamid.

- ResearchGate. (n.d.). Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs.

Sources

- 1. apirs.plants.ifas.ufl.edu [apirs.plants.ifas.ufl.edu]

- 2. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]

- 3. deq.mt.gov [deq.mt.gov]

- 4. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jocpr.com [jocpr.com]

Structural Isomers of Mecoprop Amide: Synthesis, Resolution, and Bio-Efficacy

Executive Summary

Mecoprop [2-(4-chloro-2-methylphenoxy)propanoic acid] is a cornerstone phenoxy herbicide.[1][2] Its amide derivative, mecoprop amide , represents a critical structural variant often utilized to modulate lipophilicity, reduce volatility, or act as a pro-herbicide requiring metabolic hydrolysis.

This guide addresses the structural isomerism of mecoprop amide, a subject that demands a dual focus:

-

Stereoisomerism: The critical distinction between the biologically active (R)-enantiomer and the inactive (S)-enantiomer.[1]

-

Constitutional Isomerism: The differentiation between the active

-substitution and the inactive

Molecular Architecture & Isomerism

The efficacy of mecoprop amide is strictly governed by its molecular geometry. We must distinguish between the target molecule and its structural congeners.

Stereoisomerism (The Critical Pair)

Mecoprop amide possesses a single chiral center at the

-

(R)-Mecoprop Amide: The eutomer (active). It mimics the plant hormone indole-3-acetic acid (IAA).

-

(S)-Mecoprop Amide: The distomer (inactive).[1] It is generally considered an isomeric impurity that contributes to environmental load without therapeutic benefit.

Constitutional Isomers (Regioisomers)

Structural isomers differ in connectivity.[1] In industrial synthesis, these often appear as byproducts.

-

Chain Isomers: 2-phenoxypropanamide (Mecoprop active structure) vs. 3-phenoxypropanamide (inactive

-isomer). -

Ring Isomers: 4-chloro-2-methyl (Target) vs. 2-chloro-4-methyl (Impurity from starting material contamination).

Visualization: Isomer Hierarchy

The following diagram maps the structural relationships, highlighting the active pharmaceutical ingredient (API) versus impurities.

Figure 1: Hierarchical classification of mecoprop amide isomers. Green nodes indicate the biologically active pathway.

Synthetic Pathways & Isomer Control

Synthesis of mecoprop amide requires strict control to prevent racemization . The acid chloride route is preferred for yield, but the activation step renders the

Protocol: Stereoconservative Amidation

Objective: Synthesize (R)-mecoprop amide from (R)-mecoprop acid without eroding enantiomeric excess (ee).[1]

Reagents:

-

Substrate: (R)-Mecoprop Acid (>98% ee).

-

Activator: Thionyl Chloride (

) or Oxalyl Chloride.[1][3] -

Amine Source: Aqueous Ammonia (

) or Ammonia gas.[1] -

Solvent: Toluene (anhydrous).[1]

Step-by-Step Methodology:

-

Activation (Acyl Chloride Formation):

-

Dissolve (R)-mecoprop acid (1.0 eq) in anhydrous toluene.

-

Add catalytic DMF (0.01 eq).

-

Critical Control Point: Cool to 0°C . Slowly add

(1.2 eq) dropwise. -

Mechanism:[3] Low temperature prevents the enolization of the acyl chloride intermediate, preserving chirality.

-

Stir at room temperature for 2 hours until gas evolution (

,

-

-

Amidation:

-

Cool the reaction mixture to -10°C .

-

Purge with

gas or add concentrated -

Maintain temperature < 0°C to minimize thermal racemization.

-

-

Workup:

Visualization: Synthetic Workflow

Figure 2: Synthetic route emphasizing temperature control to prevent racemization at the acyl chloride stage.

Analytical Resolution (Chiral HPLC)

Separating the structural isomers (specifically the enantiomers) is essential for quality control. Conventional C18 columns cannot resolve the (R) and (S) enantiomers.

Chromatographic Protocol

System: High-Performance Liquid Chromatography (HPLC) with UV detection.[1] Stationary Phase: Polysaccharide-based Chiral Stationary Phase (CSP).

-

Recommended: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or equivalent).

-

Reasoning: The amide group provides hydrogen bond donor/acceptor sites that interact specifically with the carbamate linkages on the amylose backbone.

Mobile Phase:

-

Mode: Normal Phase.

-

Composition: n-Hexane : Isopropanol (90:10 v/v).

-

Optimization: Add 0.1% Diethylamine if peak tailing occurs (suppresses silanol interactions).

Parameters:

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 230 nm (Absorption max of chlorophenoxy ring).

-

Temperature: 25°C.

Data Interpretation

| Isomer | Retention Time ( | Selectivity Factor ( | Bio-Activity |

| (R)-Mecoprop Amide | ~8.5 min | - | High (Auxin Mimic) |

| (S)-Mecoprop Amide | ~11.2 min | 1.32 | Negligible |

| Regioisomers | < 5.0 min | N/A | Variable/Toxic |

Note: Elution order may reverse depending on the specific CSP used (e.g., Cellulose vs. Amylose).

Biological Implications

The structural isomerism of mecoprop amide is not merely an academic curiosity; it dictates the molecule's fate and toxicity.

-

Auxin Mimicry (Stereospecificity): The (R)-isomer structurally conforms to the binding pocket of the TIR1 ubiquitin ligase complex in plants. This triggers the degradation of Aux/IAA repressor proteins, leading to uncontrolled growth and plant death. The (S)-isomer cannot effectively dock into this pocket due to steric clash of the methyl group.[1]

-

Pro-drug Mechanism: Mecoprop amide is often hydrolytically stable in storage but converts to the active acid form in soil or plant tissue via amidase enzymes.

-

Reaction:

-

-

Toxicity of Impurities: Positional isomers (e.g., 2-chloro-4-methyl variants) may not possess herbicidal activity but can exhibit higher mammalian toxicity or persistence in groundwater.

References

-

Stereochemistry of Phenoxy Herbicides: Müller, M. D., & Buser, H. R. (1997). Conversion reactions of various phenoxyalkanoic acid herbicides in soil. 1. Enantiomerization and enantioselective degradation of the chiral 2-phenoxypropanoic acid herbicides. Environmental Science & Technology.

-

Chiral Separation Methodology: Umstead, W. J., & Ferraro, J. M. (2023).[4] The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM.[4] Daicel Chiral Technologies Application Note.

-

Synthesis and Racemization: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for Acyl Chloride racemization mechanisms).

-

Mecoprop Properties & Toxicology: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7153, Mecoprop. [1]

Sources

Methodological & Application

reaction of 2-chloro-5-methylphenol with 2-chloropropanamide

Part 1: Executive Summary & Mechanistic Insight

Abstract

This application note details a robust protocol for the synthesis of 2-(2-chloro-5-methylphenoxy)propanamide , a structural motif relevant to the development of aryloxyalkanoic acid herbicides (similar to Mecoprop) and pharmaceutical ether scaffolds. The method utilizes a modified Williamson ether synthesis, optimizing for O-alkylation over N-alkylation or hydrolysis side reactions. By employing a weak inorganic base (K₂CO₃) and a phase-transfer catalyst or Finkelstein conditions (KI) in a polar aprotic solvent, this protocol achieves high yields (>85%) while preserving the amide functionality.

Mechanistic Rationale

The reaction proceeds via an SN2 nucleophilic substitution.[1][2] The core challenge lies in the ambident nature of the reactants and the potential for side reactions.

-

Acidity & Nucleophilicity: 2-chloro-5-methylphenol (pKₐ ~8.6) is significantly more acidic than non-halogenated alkyl alcohols. Treatment with Potassium Carbonate (K₂CO₃) generates the phenoxide anion in situ.

-

Electrophile Selection: 2-chloropropanamide possesses an electrophilic

-carbon activated by the electron-withdrawing amide group. However, the amide nitrogen is potentially nucleophilic, and the amide bond is susceptible to hydrolysis under strong basic/aqueous conditions. -

Selectivity Control:

-

O- vs. N-Alkylation: The phenoxide oxygen is a harder, more localized nucleophile compared to the amide nitrogen. Using a non-nucleophilic base like K₂CO₃ prevents deprotonation of the amide (pKₐ ~17), ensuring chemoselectivity for the ether linkage.

-

Stereochemistry: If chiral 2-chloropropanamide is used, the SN2 mechanism will result in the inversion of configuration at the

-carbon (Walden inversion).

-

Part 2: Experimental Protocol

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv. | Role | CAS No. |

| 2-Chloro-5-methylphenol | 142.58 | 1.0 | Nucleophile | |

| 2-Chloropropanamide | 107.54 | 1.1 | Electrophile | |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 | Base | 584-08-7 |

| Potassium Iodide (KI) | 166.00 | 0.1 | Catalyst | 7681-11-0 |

| Acetone (or MEK) | - | Solvent | Solvent | 67-64-1 |

Step-by-Step Methodology

Step 1: Phenoxide Generation

-

Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charge the flask with 2-chloro-5-methylphenol (10.0 mmol, 1.43 g) and anhydrous Acetone (30 mL).

-

Add anhydrous Potassium Carbonate (15.0 mmol, 2.07 g) in a single portion.

-

Critical Step: Stir at room temperature for 15 minutes. The mixture may turn slightly yellow/beige as the phenoxide forms.

Step 2: Electrophile Addition & Catalysis

-

Add Potassium Iodide (1.0 mmol, 0.17 g). Note: KI acts via the Finkelstein reaction, transiently converting the chloro-amide to the more reactive iodo-amide.

-

Add 2-chloropropanamide (11.0 mmol, 1.18 g) to the suspension.

-

Heat the reaction mixture to a gentle reflux (approx. 56-60°C internal temp) for 6–8 hours.

-

Monitoring: Monitor reaction progress via TLC (Mobile Phase: 30% EtOAc in Hexanes). The starting phenol (R_f ~0.6) should disappear; the product (more polar due to the amide) will appear at lower R_f.

-

Step 3: Workup & Isolation [3]

-

Cool the mixture to room temperature.

-

Filter the suspension through a Celite pad or sintered glass funnel to remove inorganic salts (KCl, KI, excess K₂CO₃). Wash the cake with cold acetone (2 x 10 mL).

-

Concentrate the filtrate under reduced pressure (Rotavap) to yield a crude off-white solid.

-

Purification: Recrystallize the crude solid from an Ethanol/Water (8:2) mixture.

-

Dissolve in minimal hot ethanol.

-

Add water dropwise until turbidity persists.

-

Cool slowly to 4°C.

-

-

Filter the crystals and dry in a vacuum oven at 40°C for 4 hours.

Part 3: Visualization & Logic

Reaction Pathway Diagram

Caption: Mechanistic pathway showing base-mediated deprotonation followed by catalytic SN2 substitution.

Experimental Workflow

Caption: Step-by-step operational workflow for the synthesis and purification process.

Part 4: Analytical Validation & Troubleshooting

Expected Analytical Data

-

¹H NMR (400 MHz, DMSO-d₆):

- 1.50 (d, 3H, CH₃ of propyl group).

- 2.25 (s, 3H, Ar-CH₃).

-

4.75 (q, 1H,

- 6.70–7.30 (m, 3H, Aromatic protons).

- 7.40, 7.60 (br s, 2H, NH₂ amide protons).

-

IR Spectrum:

-

3100–3400 cm⁻¹ (N-H stretch, amide).

-

1650–1690 cm⁻¹ (C=O stretch, amide I band).

-

1240 cm⁻¹ (C-O-C ether stretch).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete deprotonation | Ensure K₂CO₃ is finely ground; increase stir time before adding electrophile. |

| Amide Hydrolysis | Wet solvent or strong base | Use anhydrous acetone; strictly avoid NaOH/KOH; ensure glassware is dry. |

| Slow Reaction | Poor leaving group activity | Add 10 mol% NaI or KI (Finkelstein condition) to accelerate SN2. |

| N-Alkylation | Solvent polarity too high | Switch from DMF to Acetone or MEK to promote tight ion pairing, favoring O-alkylation. |

Part 5: Safety & Compliance

-

2-Chloro-5-methylphenol: Toxic if swallowed and causes severe skin burns. Handle in a fume hood.

-

2-Chloropropanamide: A potential alkylating agent. Wear nitrile gloves and safety glasses.

-

Waste Disposal: Filtrate contains halogenated organics and potassium salts. Dispose of in the appropriate halogenated organic waste stream.

References

-

PubChem. 2-Chloro-5-methylphenol (Compound).[4][5][6] National Library of Medicine. Available at: [Link]

-

PubChem. 2-Chloropropanamide (Compound).[7][4][5][8][9] National Library of Medicine. Available at: [Link]

-

Organic Chemistry Portal. Williamson Ether Synthesis.[1][3][10] (General Mechanism & Conditions).[3] Available at: [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. The Williamson Ether Synthesis [cs.gordon.edu]

- 4. 2-chloro-N-(2-cyanophenyl)propanamide | C10H9ClN2O | CID 5152223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-chloro-N-phenylpropanamide | C9H10ClNO | CID 264646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chloro-5-methylphenol | C7H7ClO | CID 12008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-chloro-N-propylpropanamide | C6H12ClNO | CID 25220607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Chloropropanamide | C3H6ClNO | CID 94385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Chloro-N-methylpropanamide | C4H8ClNO | CID 14870193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

Application Notes & Protocols: 2-(2-Chloro-5-methylphenoxy)propanamide as a Versatile Chemical Intermediate

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the synthesis and application of 2-(2-chloro-5-methylphenoxy)propanamide. This compound serves as a valuable chemical intermediate, primarily in the development of agrochemicals and pharmaceuticals. Its structural motif, featuring a substituted phenoxy ring and a reactive amide group, allows for diverse downstream functionalization. These notes detail the synthesis from common starting materials, outline a robust protocol for its use in subsequent synthetic steps, and provide guidance on analytical characterization.

Introduction and Significance

2-(2-Chloro-5-methylphenoxy)propanamide belongs to the aryloxyphenoxypropionate family, a class of compounds renowned for its biological activity, particularly as herbicides. The corresponding carboxylic acid, Mecoprop (MCPP), is a widely used herbicide. The amide derivative, however, presents a unique synthetic handle. While the carboxylic acid is the typical endpoint for herbicidal applications, the amide serves as a stabilized, yet reactive, intermediate for building more complex molecular architectures.

The primary utility of this intermediate lies in its two key reactive zones:

-

The Amide Moiety: The N-H protons can be deprotonated to form an amidate anion, a potent nucleophile for alkylation or acylation reactions.

-

The Aromatic Ring: The electron-rich phenyl ring is amenable to electrophilic aromatic substitution, allowing for the introduction of additional functional groups.

This guide provides the foundational knowledge and practical protocols to leverage 2-(2-chloro-5-methylphenoxy)propanamide as a strategic building block in multi-step synthetic campaigns.

Physicochemical Properties & Safety Profile

A thorough understanding of the intermediate's properties and handling requirements is paramount for safe and effective experimentation.

Chemical Structure

Caption: Two-step workflow for the synthesis of the target intermediate.

Protocol: Synthesis of 2-(2-chloro-5-methylphenoxy)propanoic acid

This protocol is adapted from established methods for synthesizing phenoxyacetic acids. [1]

-

Rationale: This step employs the Williamson ether synthesis. 2-chloro-5-methylphenol is first deprotonated with a base to form a nucleophilic phenoxide. This anion then displaces the chlorine atom of 2-chloropropionic acid in an Sₙ2 reaction.

-

Materials:

-

2-chloro-5-methylphenol (1.0 eq)

-

Sodium hydroxide (2.2 eq)

-

2-Chloropropionic acid (1.1 eq)

-

Deionized water

-

Concentrated Hydrochloric Acid (HCl)

-

Toluene or other suitable extraction solvent

-

-

Procedure:

-

To a stirred solution of sodium hydroxide (2.2 eq) in water in a reaction vessel, add 2-chloro-5-methylphenol (1.0 eq). Stir until a clear solution of the sodium phenoxide is formed. The reaction may be slightly exothermic.

-

Carefully add 2-chloropropionic acid (1.1 eq) to the solution. The rate of addition should be controlled to maintain the reaction temperature below 80-90°C.

-

After the addition is complete, heat the reaction mixture to reflux (approx. 100-105°C) and maintain for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

-

Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.

-